Hispidulin vs. Apigenin and Luteolin: Superior MNK2 Inhibitory Potency in AML Research
In a direct head-to-head comparative study of selected flavonoids for MNK2 inhibition, hispidulin demonstrated superior potency with an IC50 of 252 nM, outperforming both apigenin (IC50 = 308 nM) and luteolin (IC50 = 579 nM) [1]. The study further validated that hispidulin inhibited the growth of MOLM-13 and MV4-11 AML cells by downregulating eIF4E phosphorylation and arresting the cell cycle at the G0/G1 phase, confirming functional cellular activity [1]. The 6-methoxy substitution on hispidulin's A-ring was identified as the critical structural determinant for enhanced MNK2 binding affinity compared to the 4′-hydroxy-only apigenin and 3′,4′-dihydroxy luteolin [1].
| Evidence Dimension | MNK2 enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 252 nM |
| Comparator Or Baseline | Apigenin: IC50 = 308 nM; Luteolin: IC50 = 579 nM |
| Quantified Difference | Hispidulin is 1.22-fold more potent than apigenin and 2.30-fold more potent than luteolin against MNK2 |
| Conditions | In vitro MNK2 enzyme inhibition assay; structure-based virtual screening followed by experimental validation |
Why This Matters
Procurement of hispidulin rather than apigenin or luteolin provides approximately 1.2- to 2.3-fold greater MNK2 inhibitory potency per unit concentration, reducing compound consumption and enabling more sensitive detection of eIF4E phosphorylation-dependent cellular responses in AML models.
- [1] Chen LC, Huang HL, Huangfu WC, Yen SC, Ngo ST, Wu YW, Lin TE, Sung TY, Lien ST, Tseng HJ, Pan SL, Huang WJ, Hsu KC. Biological Evaluation of Selected Flavonoids as Inhibitors of MNKs Targeting Acute Myeloid Leukemia. J Nat Prod. 2020 Oct 23;83(10):2967-2975. doi:10.1021/acs.jnatprod.0c00525. View Source
